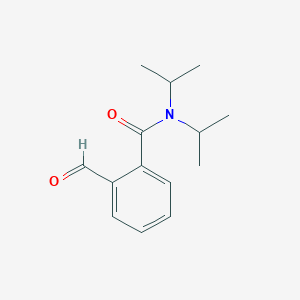
Benzamide, 2-formyl-N,N-bis(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 2-formyl-N,N-bis(1-methylethyl)- is an organic compound with a complex structure that includes a benzamide core with additional formyl and isopropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-formyl-N,N-bis(1-methylethyl)- typically involves the reaction of benzamide with appropriate formylating and alkylating agents. One common method includes the formylation of benzamide using formic acid or formyl chloride, followed by alkylation with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Benzamide, 2-formyl-N,N-bis(1-methylethyl)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Benzamide, 2-formyl-N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl groups can undergo nucleophilic substitution reactions with reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or amines in the presence of a base.
Major Products Formed
Oxidation: Benzamide, 2-carboxy-N,N-bis(1-methylethyl)-
Reduction: Benzamide, 2-hydroxymethyl-N,N-bis(1-methylethyl)-
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Benzamide, 2-formyl-N,N-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzamide, 2-formyl-N,N-bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The isopropyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
Similar Compounds
Benzamide: The parent compound, lacking the formyl and isopropyl groups.
N,N-Diisopropylbenzamide: Similar structure but without the formyl group.
2-Formylbenzamide: Similar structure but without the isopropyl groups.
Uniqueness
Benzamide, 2-formyl-N,N-bis(1-methylethyl)- is unique due to the presence of both formyl and isopropyl groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for versatile chemical reactivity and interactions with various molecular targets.
特性
CAS番号 |
103258-06-6 |
|---|---|
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC名 |
2-formyl-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C14H19NO2/c1-10(2)15(11(3)4)14(17)13-8-6-5-7-12(13)9-16/h5-11H,1-4H3 |
InChIキー |
SEWMRRXXPFPRRD-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14332848.png)
![Bis[bis(diphenylphosphanyl)methyl]mercury](/img/structure/B14332849.png)
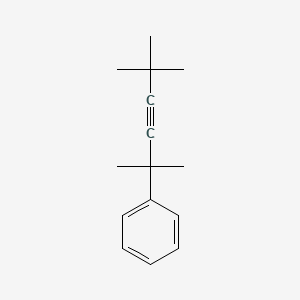
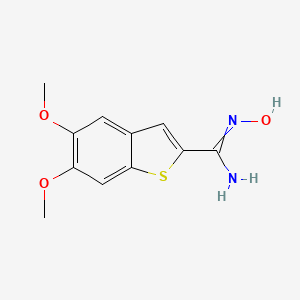
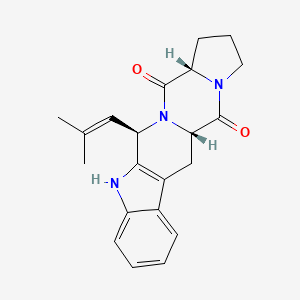

![[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate](/img/structure/B14332874.png)
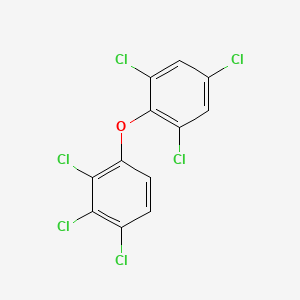
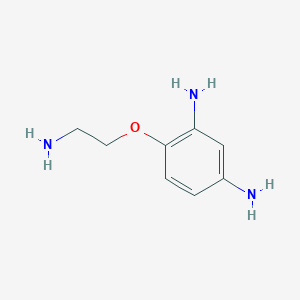
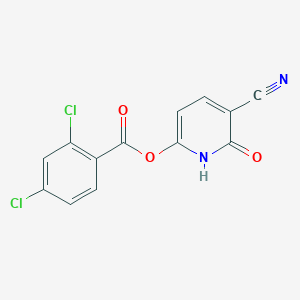
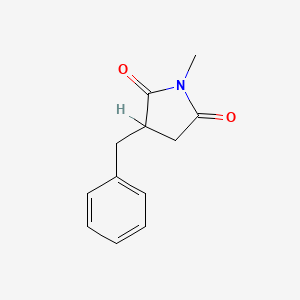
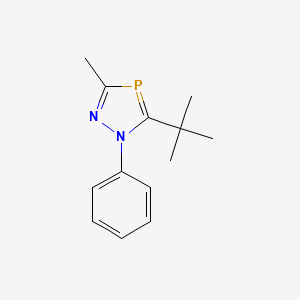
![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)

